molecular formula C32H19N2O8P B1312810 (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 878111-16-1

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1312810
CAS No.: 878111-16-1
M. Wt: 590.5 g/mol
InChI Key: ZAVIDRFWCFHRJK-UHFFFAOYSA-N
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Description

(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of two nitrophenyl groups attached to a binaphthyl core, with a hydrogen phosphate group providing additional functionality. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenyl derivatives with a binaphthyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of nanostructured manganese oxides as catalysts has been reported to enhance the hydrolysis of bis(4-nitrophenyl)phosphate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Industrial methods also focus on sustainability and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. The hydrolysis of the phosphate ester bond is a notable reaction, often catalyzed by metal complexes or nanostructured catalysts .

Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts such as manganese oxides, hydroxamic acid complexes, and other transition metal complexes. The reactions typically occur under mild conditions, such as ambient temperature and neutral pH, to ensure the stability of the compound and the efficiency of the reaction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester bond results in the formation of nitrophenol and inorganic phosphate .

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves the hydrolysis of the phosphate ester bond. This reaction is often catalyzed by metal complexes, which facilitate the cleavage of the bond through coordination with the phosphate group. The molecular targets include the phosphate ester bond, and the pathways involved are primarily hydrolytic, with the formation of nitrophenol and inorganic phosphate as the main products .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other bis(4-nitrophenyl) derivatives and binaphthyl-based phosphates. These compounds share structural similarities but may differ in their reactivity and applications. For example, bis(4-nitrophenyl) hydrogen phosphate is a closely related compound with similar hydrolytic properties .

Uniqueness: The uniqueness of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate lies in its specific structural configuration, which allows for selective interactions with metal catalysts and enzymes. This selectivity makes it a valuable tool in studying catalytic mechanisms and developing new catalytic systems .

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVIDRFWCFHRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114233
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695162-89-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695162-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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